REACTION_CXSMILES
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Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])=[CH:5][C:4]=1[C:16]([F:19])([F:18])[F:17].[CH2:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)[CH3:21]>>[F:12][C:11]([F:14])([F:13])[C:10]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][N:25]2[CH2:26][CH2:27][N:22]([CH2:20][CH3:21])[CH2:23][CH2:24]2)=[C:4]([C:16]([F:19])([F:18])[F:17])[CH:5]=1)=[O:15]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrCC1=C(C=C(C=C1)NC(C(F)(F)F)=O)C(F)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
C(C)N1CCNCC1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
|
FC(C(=O)NC1=CC(=C(C=C1)CN1CCN(CC1)CC)C(F)(F)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |